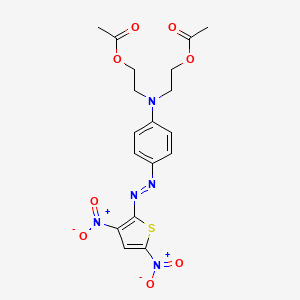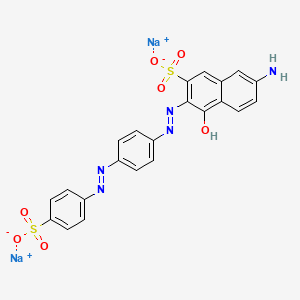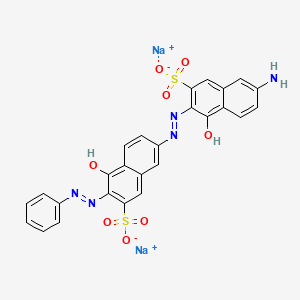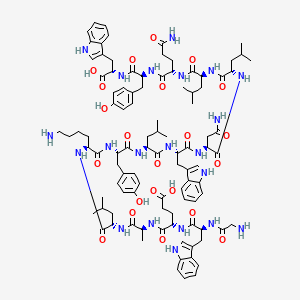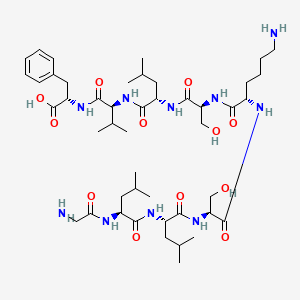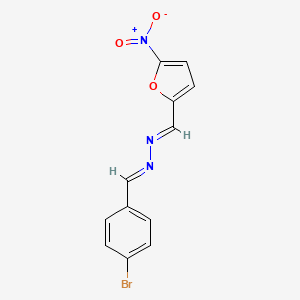
Antitrypanosomal agent 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 16 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is responsible for significant morbidity and mortality, particularly in sub-Saharan Africa and parts of South America. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 16 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 3-aminoquinoline derivatives, which are then coupled with substituted benzenesulphonamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Antitrypanosomal agent 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance their antitrypanosomal activity .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 16 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on Trypanosoma species at the cellular and molecular levels.
Medicine: Potential therapeutic agent for treating trypanosomiasis, with ongoing research into its efficacy and safety.
Industry: Could be developed into a commercial drug for the treatment of parasitic infections
Mecanismo De Acción
The mechanism of action of Antitrypanosomal agent 16 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma species. The compound targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for DNA synthesis and cell division . By binding to the active site of this enzyme, this compound disrupts the parasite’s ability to replicate and survive .
Comparación Con Compuestos Similares
Similar Compounds
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 16 stands out due to its high specificity and potency against Trypanosoma species, with lower toxicity compared to traditional treatments. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development .
Propiedades
Fórmula molecular |
C12H8BrN3O3 |
|---|---|
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |
Clave InChI |
HQDRVZFQUIUQSK-IROCBMIISA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


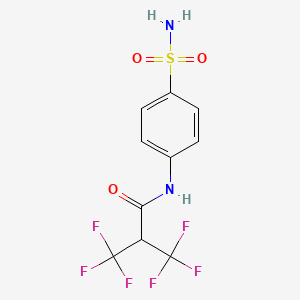
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
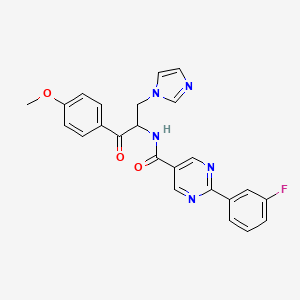
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
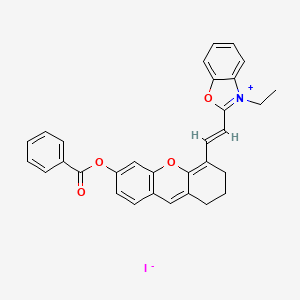
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)


